molecular formula C22H26N2O4S B11125439 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-1-(pyrrolidin-1-yl)ethanone

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11125439
M. Wt: 414.5 g/mol
InChI Key: AOLCBNVUBJAPBR-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a tetrahydroquinoline sulfonyl group, a phenoxy group, and a pyrrolidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline derivative. This can be achieved through the hydrogenation of quinaldine . The sulfonylation of the tetrahydroquinoline derivative is then carried out using sulfonyl chloride reagents under basic conditions. The phenoxy group is introduced via a nucleophilic substitution reaction, and the final step involves the formation of the pyrrolidinyl ethanone moiety through a condensation reaction with pyrrolidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline moiety would yield quinoline derivatives, while reduction of the sulfonyl group would produce sulfide derivatives.

Scientific Research Applications

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroquinoline and pyrrolidinyl ethanone moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the sulfonyl group attached to the tetrahydroquinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C22H26N2O4S/c1-17-15-19(10-11-21(17)28-16-22(25)23-12-4-5-13-23)29(26,27)24-14-6-8-18-7-2-3-9-20(18)24/h2-3,7,9-11,15H,4-6,8,12-14,16H2,1H3

InChI Key

AOLCBNVUBJAPBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)N4CCCC4

Origin of Product

United States

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